4-Bromo-2-ethoxy-1-ethynylbenzene
Description
4-Bromo-2-ethoxy-1-ethynylbenzene is a substituted aromatic compound featuring a bromine atom at the para-position, an ethoxy group at the ortho-position, and an ethynyl (acetylene) group at the adjacent position. The ethynyl group confers sp-hybridized carbon reactivity, enabling participation in coupling reactions (e.g., Sonogashira), while the bromine and ethoxy substituents influence electronic effects and regioselectivity in further transformations .
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-1-ethynylbenzene |
InChI |
InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
QGMXACQPJDPNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the bromine atom can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-Bromo-2-ethoxy-1-ethynylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues include:
Physical Properties
- Solubility : Ethoxy and bromine substituents generally increase lipophilicity, but the ethynyl group's linear geometry may reduce crystal density compared to bulkier analogues (e.g., 333.26 g/mol compound in ) .
- Thermal Stability : Nitro-containing derivatives (e.g., 4-Bromo-2-ethoxy-1-nitrobenzene) are less thermally stable due to explosive tendencies, whereas ethynyl and ethoxy groups are more benign .
Data Tables
Table 1: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Typical Reactivity |
|---|---|---|
| Ethynyl (C≡CH) | Mild electron-withdrawing | Coupling reactions (Sonogashira) |
| Nitro (NO₂) | Strong electron-withdrawing | Electrophilic substitution, reduction |
| Fluoro (F) | Electron-withdrawing | Ortho/para direction in substitution |
| Ethoxy (OEt) | Electron-donating | Activate ring for electrophilic attack |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
